molecular formula C15H16N4O3S B6537608 N-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide CAS No. 1021228-11-4

N-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide

Cat. No.: B6537608
CAS No.: 1021228-11-4
M. Wt: 332.4 g/mol
InChI Key: ZHOCDEKGTWQICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 3-position with a cyclopropanecarboxamide group and at the 6-position with a sulfanyl-linked [(furan-2-yl)methyl]carbamoylmethyl moiety. The sulfanyl (-S-) linker may enhance metabolic stability compared to ether or amine linkers, while the cyclopropane carboxamide could influence target binding through conformational rigidity . Although direct biological data for this compound are unavailable, structurally related pyridazine derivatives are reported as autotaxin (ATX) modulators for inflammatory diseases .

Properties

IUPAC Name

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-13(16-8-11-2-1-7-22-11)9-23-14-6-5-12(18-19-14)17-15(21)10-3-4-10/h1-2,5-7,10H,3-4,8-9H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOCDEKGTWQICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Patent Literature

European Patent EP 4003989 (2023): Describes N-methyl pyridazin-3-yl derivatives (e.g., N-methyl, N-(6-methoxypyridazin-3-yl)amine) as ATX inhibitors. Unlike the target compound, these analogues lack the furan-carbamoyl-sulfanyl substituent and cyclopropane group.

Furopyridine Carboxamides (MedChemComm Supplements)

Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () feature a furopyridine core with cyclopropane carboxamide substituents. While their core differs (furopyridine vs. pyridazine), both classes utilize cyclopropane to enforce planarity and enhance binding affinity. The target compound’s pyridazine core may offer distinct electronic properties, affecting solubility and target selectivity .

Key Structural and Functional Differences

Feature Target Compound Patent Compound (EP 4003989) Furopyridine Carboxamide () Furan Derivatives ()
Core Structure Pyridazine Pyridazine Furo[2,3-b]pyridine Furan
6-Position Substituent Sulfanyl-linked furan-carbamoyl Methoxy Phenyl with cyclopropane carboxamide Alkylcarbamoyl
Key Functional Groups Cyclopropanecarboxamide N-methyl Cyclopropanecarboxamide Hydrazone/acyl azide
Potential Target Autotaxin (inferred) Autotaxin Not specified Not specified

Implications for Drug Design

  • Lipophilicity : The target compound’s furan-sulfanyl moiety may increase logP compared to methoxy-substituted analogues, influencing membrane permeability.
  • Metabolic Stability : Sulfanyl linkers resist oxidative degradation better than ethers, suggesting longer half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.